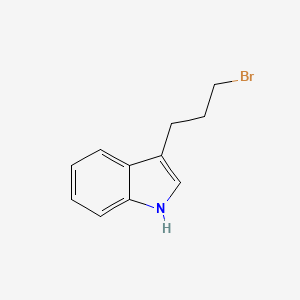

3-(3-bromopropyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopropyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXEUBNYOBJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434569 | |

| Record name | 3-(3-bromopropyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50624-65-2 | |

| Record name | 3-(3-Bromopropyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50624-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-bromopropyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Strategies

Direct Functionalization Approaches to Indole (B1671886) Core

Direct functionalization of the pre-existing indole ring system is a common and straightforward approach to introduce the 3-bromopropyl group. This can be accomplished through alkylation at either the indole nitrogen (N1) or the electron-rich C3 position.

Alkylation of Indole Nitrogen (N1)

A one-pot, three-component protocol based on a Fischer indolisation-indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. nih.gov This method utilizes readily available starting materials like aryl hydrazines, ketones, and alkyl halides to produce densely substituted indole products in a short reaction time. nih.gov

Electrophilic Alkylation at C3 Position

The C3 position of the indole ring is inherently nucleophilic and susceptible to electrophilic attack. wikipedia.org Therefore, direct alkylation at this position using an appropriate electrophile is a primary strategy for synthesizing 3-substituted indoles. researchgate.net In the context of 3-(3-bromopropyl)-1H-indole synthesis, this involves the reaction of indole with a reagent that can introduce the 3-bromopropyl group.

One common method involves the use of 1,3-dibromopropane (B121459). However, this can result in the formation of byproducts due to the reactivity of both bromine atoms. A more controlled approach is the reaction of indole with 3-bromo-1-propanol (B121458) followed by bromination of the resulting alcohol, 3-(1H-indol-3-yl)propan-1-ol. For instance, treating 3-(3-hydroxypropyl)indole with phosphorus tribromide in diethyl ether can yield 3-(3-bromopropyl)indole, although the reported yield for this specific transformation was 15%. prepchem.com

Various catalysts, including Brønsted acids and Lewis acids like BF3-OEt2 and zinc triflate, have been employed to promote the C3-alkylation of indoles with different electrophiles. nih.govnih.gov For example, BF3-OEt2 has been shown to be an efficient catalyst for the C3-alkylation of indoles with maleimides. nih.govnih.gov Iron(III) chloride has also been used to promote the alkylation of indoles with enamides, showing remarkable regioselectivity for the C3 position. rsc.org Furthermore, nickel-catalyzed C3-alkylation of indoles with alcohols has been developed using a borrowing hydrogen strategy. rsc.org

Multi-Component and Convergent Synthetic Routes

Multi-component reactions (MCRs) and convergent strategies offer efficient and atom-economical alternatives for the synthesis of complex molecules like this compound. These methods involve the simultaneous or sequential combination of multiple starting materials in a one-pot fashion.

Strategies Involving Pre-formed Indole Rings

Syntheses that start with a pre-formed indole ring and subsequently introduce the desired functionality at the C3 position fall under this category. A notable example is the reaction of indole with an appropriate electrophile. For instance, a three-component one-pot procedure has been developed to synthesize 3-indolepropionic acids from commercially available materials, which could potentially be converted to this compound. nih.gov Another multicomponent approach involves the reaction of indole, an aldehyde, and an amine to achieve C3 aza-alkylation. rsc.org

| Reactants | Reagents/Catalysts | Product | Yield | Reference |

| Indole, Aldehydes, Malononitrile | L-proline | 3-Indole derivatives | Good to excellent | researchgate.net |

| Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, Indole | Sulfamic acid | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | - | nih.gov |

Indole Ring Formation with Bromopropyl Precursors

An alternative to functionalizing a pre-existing indole is to construct the indole ring itself from precursors that already contain the 3-bromopropyl moiety. Classic indole syntheses like the Fischer, Bischler, and Reissert methods could potentially be adapted for this purpose. youtube.com For instance, the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, could theoretically utilize a ketone bearing a 3-bromopropyl group. wikipedia.org Similarly, the Leimgruber-Batcho indole synthesis provides a versatile route to various indole derivatives. wikipedia.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of unwanted byproducts. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the nature of the protecting groups.

For direct C3-alkylation, the choice of the Lewis or Brønsted acid catalyst can significantly impact the reaction's efficiency and regioselectivity. nih.govnih.gov For example, in the synthesis of 3-indolylsuccinimides, various catalysts and solvents were screened, with BF3OEt2 in ethyl acetate (B1210297) at 60 °C providing the optimal conditions. nih.gov Protecting the indole nitrogen with a suitable group, such as a tert-butyldimethylsilyl (TBDMS) group, can prevent N-alkylation and direct the reaction towards the C3 position. orgsyn.org The TBDMS group can be easily removed after the desired C3-functionalization. orgsyn.org In the synthesis of 3-(3-bromopropyl)indole from 3-(3-hydroxypropyl)indole, the reaction was carried out at 0°C to control the reactivity of phosphorus tribromide and then allowed to warm to room temperature. prepchem.com

The table below summarizes the optimization of conditions for a BF3OEt2-catalyzed C3-alkylation reaction. nih.gov

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | - | - | r.t. | 12 | - |

| 2 | I2 | EtOH | r.t. | 12 | 15 |

| 3 | I2 | EtOH | 60 | 12 | 20 |

| 4 | BF3OEt2 | DCE | 60 | 6 | 65 |

| 5 | BF3OEt2 | EtOH | 60 | 6 | 58 |

| 6 | BF3OEt2 | MeOH | 60 | 6 | 55 |

| 7 | BF3OEt2 | MeCN | 60 | 6 | 60 |

| 8 | BF3OEt2 | EtOAc | 60 | 6 | 78 |

Solvent Effects and Catalysis

The choice of solvent and catalyst is paramount in directing the outcome of the synthesis of this compound, primarily by influencing the regioselectivity (C3 vs. N-alkylation) and reaction efficiency.

One documented synthesis involves the bromination of 3-(3-hydroxypropyl)indole. prepchem.com In this method, phosphorus tribromide is used as the brominating agent in a non-polar, aprotic solvent like diethyl ether. The reaction is initiated at a low temperature (0°C) and then allowed to proceed at room temperature. prepchem.com The ether solvent is crucial as it solubilizes the indole substrate while being unreactive towards the powerful brominating agent.

A more direct approach is the Friedel-Crafts alkylation of indole with 1,3-dibromopropane. The success of this reaction is highly dependent on the catalytic system. The indole anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 position. Generally, C3-alkylation is favored by using softer electrophiles (like bromides and iodides) and in non-polar solvents, whereas N-alkylation can be more prevalent with harder electrophiles or under conditions that favor the formation of the indolyl anion, such as in polar aprotic solvents with a strong base. reddit.com

Phase-transfer catalysis (PTC) is a powerful technique for the alkylation of heterocycles like indole. crdeepjournal.orgslideshare.net In a typical PTC system, an aqueous solution of a base (e.g., sodium hydroxide) and an organic solvent containing the indole and alkylating agent are used. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the indolide anion from the aqueous/solid phase to the organic phase, where it reacts with the electrophile. crdeepjournal.orgphasetransfer.com This method offers mild reaction conditions and can enhance the selectivity for C3-alkylation. crdeepjournal.org

Modern approaches also utilize transition-metal catalysts. Homogeneous cobalt, nickel, and iron catalysts have been developed for the C3-alkylation of indoles with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. researchgate.netacs.orgrsc.org While not directly using a bromopropyl source, these methods highlight the trend towards using more benign alkylating agents, where the alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes a condensation/reduction sequence. Acid catalysis, using Brønsted or Lewis acids, is also common for activating electrophiles in Friedel-Crafts type alkylations of indoles. frontiersin.orgnih.gov

Table 1: Overview of Catalytic and Solvent Conditions for Indole C3-Alkylation

| Method | Typical Catalyst | Typical Solvent | Key Principle |

|---|---|---|---|

| Side-chain Bromination | None (Stoichiometric Reagent) | Diethyl ether | Conversion of a hydroxyl group to a bromide on a pre-existing side chain. prepchem.com |

| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., Bu4NBr) | Biphasic (e.g., Toluene/Water) | Facilitates anion transfer to the organic phase for reaction under mild conditions. crdeepjournal.org |

| Transition-Metal Catalysis | Co, Ni, Fe, Ir complexes | Toluene, Dioxane | Enables use of alcohols as alkylating agents via hydrogen autotransfer. acs.orgrsc.orgnih.gov |

| Acid Catalysis | Brønsted acids (e.g., HI, HBr), Lewis acids | Dichloromethane, TFE | Activation of the electrophile for Friedel-Crafts type reaction. frontiersin.orgbenthamdirect.com |

Temperature and Pressure Influence

For the synthesis of this compound, temperature is a critical parameter for controlling reaction rate and selectivity, while pressure is generally not a significant factor.

In the synthesis from 3-(3-hydroxypropyl)indole, the reaction is initiated at 0°C during the dropwise addition of phosphorus tribromide. prepchem.com This initial cooling is a standard precaution to manage the exothermic nature of the reaction and prevent potential side reactions. The reaction mixture is then allowed to warm to room temperature (around 23°C) and stirred for an extended period (16 hours) to ensure completion. prepchem.com This temperature profile is typical for many laboratory-scale organic transformations, balancing reaction kinetics with stability.

For direct alkylation methods, temperatures can vary more widely. Some modern solvent-free alkylations of indole with alcohols, catalyzed by a simple base like potassium hydroxide (B78521), may require elevated temperatures, such as 150°C, to drive the reaction. researchgate.net Conversely, highly reactive systems, such as those involving organometallic reagents, might be conducted at very low temperatures (-78°C) to maintain control and selectivity. orgsyn.org

Most reported syntheses of alkylated indoles are conducted at atmospheric pressure. The reagents and intermediates are typically liquids or solids with low volatility under the reaction conditions, making pressure control unnecessary.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly important in designing synthetic routes. These principles focus on maximizing efficiency and minimizing environmental impact by, for example, improving atom economy, reducing waste (E-Factor), and using less hazardous substances. nih.gov

Atom Economy and E-Factor Considerations

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. The formula is:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For a plausible synthesis of this compound from indole and 1,3-dibromopropane:

C₈H₇N + C₃H₆Br₂ → C₁₁H₁₂BrN + HBr

MW of Indole (C₈H₇N) = 117.15 g/mol

MW of 1,3-dibromopropane (C₃H₆Br₂) = 201.91 g/mol

MW of this compound (C₁₁H₁₂BrN) = 238.12 g/mol

MW of Hydrogen Bromide (HBr) = 80.91 g/mol

Atom Economy = [238.12 / (117.15 + 201.91)] x 100% = [238.12 / 319.06] x 100% ≈ 74.6%

This means that even with a 100% chemical yield, a maximum of only 74.6% of the reactant atoms end up in the final product, with the rest forming the HBr byproduct.

The E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste generated per mass of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-Factor accounts for reaction yield, byproducts, solvent losses, and waste from workup and purification. For the synthesis from 3-(3-hydroxypropyl)indole, which reported a 15% yield, the E-Factor would be significantly high, underscoring the inefficiency of that particular reported procedure. prepchem.com A high E-factor is common in the pharmaceutical and fine chemical industries. researchgate.net Green chemistry aims to design syntheses with E-Factors as close to zero as possible. researchgate.net

Solvent-Free and Biocatalytic Approaches

Developing synthetic methods that reduce or eliminate the use of volatile and often hazardous organic solvents is a key goal of green chemistry.

Solvent-free reaction conditions have been successfully applied to the C3-alkylation of indoles. One approach involves the direct alkylation of indoles with alcohols using a simple base like potassium hydroxide at high temperatures, where the alcohol can act as both the reagent and the reaction medium. researchgate.net Another green technique is mechanochemistry, where solid reactants are ground together, sometimes with a catalytic amount of a substance, to initiate a reaction without bulk solvent. mdpi.com These solvent-free methods significantly reduce waste and simplify product isolation. For instance, solvent-free synthesis of bis(indolyl)methanes has been achieved by grinding indoles with aldehydes and a catalyst. nih.gov While a specific solvent-free synthesis for this compound is not prominently documented, the general methodologies for indole alkylation suggest its feasibility. researchgate.netrsc.org

Biocatalytic approaches , which use enzymes or whole microorganisms as catalysts, offer high selectivity under mild, aqueous conditions. While biocatalysis has been used for producing some indole derivatives, its application to the synthesis of haloalkyl indoles like this compound is not well-documented in current literature. The development of enzymes capable of catalyzing such specific Friedel-Crafts type alkylations remains a challenging area of research.

Chemical Reactivity, Transformation, and Derivatization

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The carbon-bromine bond in the 3-(3-bromopropyl)-1H-indole side chain is polarized, rendering the terminal carbon electrophilic and the bromine a good leaving group. This structure is ideal for bimolecular nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental to the derivatization of this indole (B1671886) scaffold.

The reaction of this compound with primary or secondary amines is a common method for synthesizing 3-(aminoalkyl)indoles, a structural motif present in many biologically active compounds. The reaction proceeds via a standard SN2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon, displacing the bromide. Typically, a non-nucleophilic base is added to neutralize the hydrogen bromide formed during the reaction, preventing the protonation of the amine nucleophile.

Commonly employed conditions involve heating the alkyl bromide with an excess of the desired amine in a polar aprotic solvent.

| Amine Nucleophile | Base | Solvent | Product |

| Dimethylamine | K₂CO₃ | Acetonitrile (ACN) | N,N-dimethyl-3-(1H-indol-3-yl)propan-1-amine |

| Piperidine | Triethylamine (TEA) | Dimethylformamide (DMF) | 3-(3-(Piperidin-1-yl)propyl)-1H-indole |

| Aniline | NaHCO₃ | Ethanol (EtOH) | N-phenyl-3-(1H-indol-3-yl)propan-1-amine |

This table presents representative conditions for the synthesis of aminoalkyl indoles via nucleophilic substitution.

Analogous to amination, thioalkylation can be achieved by reacting this compound with sulfur-based nucleophiles like thiols or thiolate salts. Thiolates, generated by deprotonating a thiol with a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt), are excellent nucleophiles and readily displace the bromide to form a thioether linkage. This reaction provides a versatile route to 3-(thioalkyl)indoles.

The reaction is typically performed in an inert atmosphere to prevent the oxidation of the thiol or thiolate.

| Sulfur Nucleophile | Base | Solvent | Product |

| Thiophenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-(3-(Phenylthio)propyl)-1H-indole |

| Sodium thiomethoxide | - | Methanol (MeOH) | 3-(3-(Methylthio)propyl)-1H-indole |

| Ethanethiol | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 3-(3-(Ethylthio)propyl)-1H-indole |

This table presents representative conditions for the synthesis of thioalkyl indoles via nucleophilic substitution.

The introduction of a nitrile group is a valuable synthetic transformation, as the cyano group can be further hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of various heterocyles. The reaction of this compound with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) effectively yields 4-(1H-indol-3-yl)butanenitrile. nih.gov This reaction extends the carbon chain by one carbon while introducing a versatile functional group.

| Cyanide Source | Solvent | Temperature | Product |

| Potassium Cyanide (KCN) | Dimethyl Sulfoxide (DMSO) | 100 °C | 4-(1H-indol-3-yl)butanenitrile |

| Sodium Cyanide (NaCN) | Ethanol/Water | Reflux | 4-(1H-indol-3-yl)butanenitrile |

This table presents representative conditions for the synthesis of cyanoalkyl indoles via nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions are most commonly applied to the indole nucleus rather than the alkyl bromide of the propyl chain. To achieve this, the indole ring must first be functionalized with a suitable group, typically a halide (I, Br) or a triflate (OTf), which can participate in the catalytic cycle. The 3-bromopropyl group is generally stable under these conditions, making it possible to perform cross-coupling on a pre-functionalized indole core.

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.gov To apply this reaction to the this compound scaffold, one would typically start with a halogenated version of the molecule, for example, 5-bromo-3-(3-bromopropyl)-1H-indole. Reacting this substrate with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base yields the corresponding coupled product. nih.govnih.gov This strategy allows for the introduction of diverse aryl or vinyl substituents onto the indole ring system.

| Substrate | Boronic Acid | Catalyst | Base | Product Example |

| 5-Bromo-3-(3-bromopropyl)-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-3-(3-bromopropyl)-1H-indole |

| 7-Iodo-3-(3-bromopropyl)-1H-indole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 7-(4-Methoxyphenyl)-3-(3-bromopropyl)-1H-indole |

This table illustrates representative conditions for the Suzuki-Miyaura coupling on a halogenated this compound core.

The Heck and Sonogashira reactions are cornerstone methods for C-C bond formation, primarily involving aryl or vinyl halides. organic-chemistry.orgwikipedia.org

The Heck reaction couples an aryl/vinyl halide with an alkene to form a substituted alkene. nih.govwikipedia.org For the this compound system, a halogenated indole ring is required as the electrophilic partner. For instance, 5-bromo-3-(3-bromopropyl)-1H-indole could be reacted with an alkene like ethyl acrylate to introduce a carbon chain at the 5-position of the indole.

The Sonogashira coupling joins an aryl/vinyl halide with a terminal alkyne, creating an internal alkyne. organic-chemistry.orglibretexts.org This reaction provides a direct method to install alkynyl moieties onto the indole core. A typical application would involve coupling a halogenated derivative, such as 5-iodo-3-(3-bromopropyl)-1H-indole, with a terminal alkyne like phenylacetylene, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netnih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Example |

| Heck | 5-Bromo-3-(3-bromopropyl)-1H-indole | Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, TEA | Ethyl (E)-3-(3-(3-bromopropyl)-1H-indol-5-yl)acrylate |

| Sonogashira | 5-Iodo-3-(3-bromopropyl)-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | 5-(Phenylethynyl)-3-(3-bromopropyl)-1H-indole |

This table provides representative examples of Heck and Sonogashira coupling strategies applied to a halogenated this compound scaffold.

Reactions of the Indole Core

Beyond the reactions of the bromopropyl side chain, the indole nucleus of this compound retains its characteristic reactivity. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, and the N-H proton can be readily removed by a base, allowing for N-functionalization.

The indole ring of this compound has several unsubstituted positions (C2, C4, C5, C6, C7) that are available for further functionalization. Electrophilic aromatic substitution is a cornerstone of indole chemistry. The C2 position is particularly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom and the existing C3 substituent.

Common electrophilic substitution reactions that can be applied to the indole core include:

Halogenation: Introduction of chloro, bromo, or iodo substituents, typically at the C2 position, using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a base.

Nitration: Introduction of a nitro group, usually at the C2 or C5 position, using nitrating agents under carefully controlled conditions to avoid oxidation of the indole ring.

Acylation: Friedel-Crafts acylation can introduce an acyl group at various positions, with the C2 and C6 positions being common sites of reaction depending on the reaction conditions and the directing effects of existing substituents.

Mannich reaction: This reaction introduces an aminomethyl group, typically at the C2 position, by reacting the indole with formaldehyde and a secondary amine.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are also powerful tools for the functionalization of the indole core. nih.gov These reactions typically require prior halogenation or borylation of the indole ring at the desired position. For instance, after iodination at the C2 position, a variety of aryl, vinyl, or alkynyl groups can be introduced via palladium-catalyzed cross-coupling. mdpi.com

The table below summarizes potential functionalization reactions at the unsubstituted positions of the indole core in this compound.

| Reaction Type | Reagents | Typical Position of Functionalization |

| Bromination | N-Bromosuccinimide (NBS) | C2 |

| Iodination | Iodine, Potassium Hydroxide (B78521) | C2 |

| Acylation | Acyl chloride, Lewis Acid | C2, C6 |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (after halogenation) | Position of halogen |

This table illustrates general functionalization reactions applicable to the indole core.

The proton on the indole nitrogen is acidic (pKa ≈ 17 in DMSO) and can be removed by a variety of bases, such as sodium hydride (NaH), potassium carbonate (K2CO3), or organometallic reagents. The resulting indolyl anion is a potent nucleophile and can react with a wide range of electrophiles. This allows for the introduction of various substituents at the N1 position.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides, tosylates, or other alkylating agents to introduce an alkyl group on the nitrogen. This is a fundamental transformation and is often used to protect the N-H group or to introduce functionalized side chains. d-nb.info

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindoles. This is a common method for protecting the indole nitrogen and can also influence the regioselectivity of subsequent electrophilic substitution reactions on the indole ring.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be used to form N-arylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, to produce N-sulfonylindoles. This is another common protecting group strategy.

In the context of this compound, N-functionalization can be used to modify the properties of the molecule or to introduce additional reactive handles for further synthetic transformations. For example, protection of the N-H group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyl group, can prevent its participation in undesired side reactions during subsequent manipulations of the bromopropyl chain or the indole ring. mdpi.com

The table below provides examples of N-functionalization reactions applicable to this compound.

| Reaction Type | Electrophile | Product Type |

| N-Benzylation | Benzyl bromide | N-Benzylindole derivative |

| N-Acylation | Acetic anhydride | N-Acetylindole derivative |

| N-Sulfonylation | Tosyl chloride | N-Tosylindole derivative |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc)2O | N-Boc-indole derivative |

This table presents common N-functionalization reactions for the indole ring system.

Applications As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Complex Indole (B1671886) Alkaloid Scaffolds for Research

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant pharmacological properties. nih.gov The synthesis of complex indole alkaloid scaffolds is a key area of research, and 3-(3-bromopropyl)-1H-indole can be a valuable starting material in this endeavor. The bromopropyl group provides a convenient handle for intramolecular cyclization reactions, leading to the formation of new rings fused to the indole core, a characteristic feature of many indole alkaloids.

Preparation of Analogs for Mechanistic Biological Studies

The strategic modification of natural product scaffolds is a powerful tool for understanding their mechanism of action. By systematically altering the structure of a biologically active compound, researchers can probe its interactions with biological targets and elucidate the structural features essential for its activity. The synthesis of analogs often involves the introduction of specific functional groups or conformational constraints.

A synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), was synthesized and characterized for its biological activity in chronic inflammation. nih.gov This analog demonstrated the ability to scavenge free radicals, inhibit the generation of reactive oxygen species (ROS) and nitric oxide (NO) induced by lipopolysaccharides (LPS), and reduce the release of tumor necrosis factor-alpha (TNF-α) in macrophages and peripheral blood mononuclear cells. nih.gov Such studies highlight how synthetic indole analogs can be employed to investigate and modulate biological pathways.

| Compound | Biological Activity | Model System |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Free radical scavenging, inhibition of ROS and NO generation, reduction of TNF-α release | RAW-264.7 cells, mouse peritoneal macrophages, human PBMCs |

Development of Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. nih.govunclineberger.org The development of potent and selective chemical probes is crucial for target validation in drug discovery. Indole-containing scaffolds have been utilized in the creation of such probes.

For instance, UNC1215 is a chemical probe developed for the L3MBTL3 methyl-lysine reader domain, a component of chromatin regulatory pathways. nih.govunclineberger.org This probe binds to L3MBTL3 with high affinity and selectivity, displacing mono- or dimethyllysine-containing peptides. nih.gov The discovery of UNC1215 provides a valuable tool for investigating the biological roles of malignant brain tumor (MBT) domain proteins. unclineberger.org While not directly synthesized from this compound, this example illustrates the utility of functionalized indole derivatives in the development of sophisticated molecular tools for biological research.

Construction of Diverse Heterocyclic Systems

The reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic systems. The electrophilic nature of the bromopropyl chain allows for reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Pyrroloindoles and Related Structures

The pyrroloindole skeleton is a key structural motif found in a number of natural products with interesting biological activities. nih.gov The synthesis of these structures can be achieved through various strategies, including cycloaddition reactions. An enantioselective synthesis of pyrroloindolines has been reported via a formal (3 + 2) cycloaddition between 3-substituted indoles and acrylates, catalyzed by a BINOL•SnCl4 complex. nih.gov This method allows for the direct preparation of pyrroloindolines from simple starting materials.

In a different approach, a cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been developed to synthesize indolyl pyrroloindolines. rsc.org This reaction proceeds under metal- and photocatalyst-free conditions, offering a more sustainable synthetic route. rsc.org

| Reaction Type | Reactants | Product | Key Features |

| Formal (3 + 2) Cycloaddition | 3-Substituted Indoles, Benzyl 2-trifluoroacetamidoacrylate | Pyrroloindolines | Enantioselective, Catalyzed by (R)-BINOL•SnCl4 |

| Cascade Arylation/Cyclization | Indole Acetamides, 3-Substituted Indoles | Indolyl Pyrroloindolines | Metal- and photocatalyst-free |

Carboline Derivatives

Carbolines, particularly β-carbolines and their derivatives, are another important class of indole-containing heterocycles with a broad spectrum of biological activities. nih.gov The synthesis of carboline derivatives often involves the construction of a pyridine or piperidine ring fused to the indole core.

A mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines has been described. nih.govsemanticscholar.org Additionally, a one-pot, solvent-free protocol for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines has been developed. beilstein-journals.org This method involves the reaction of N-protected indole-2-carboxaldehydes with glycine alkyl esters. beilstein-journals.org The reaction proceeds through the formation of a trans-iminoester intermediate, followed by nucleophilic addition and cyclization. beilstein-journals.org

Utilization in Supramolecular Chemistry Research

The use of this compound in supramolecular chemistry is an area with potential for exploration. The indole moiety can participate in non-covalent interactions such as hydrogen bonding (through the N-H group) and π-stacking, which are fundamental to the assembly of supramolecular structures. The bromopropyl chain could be functionalized to introduce other recognition motifs or reactive groups for the construction of more complex supramolecular systems. While specific research directly employing this compound in this context is not extensively documented in the provided search results, the inherent properties of the molecule suggest its potential as a building block in the design and synthesis of novel supramolecular architectures.

Design of Indole-Based Receptors

The indole nucleus is a well-established component in the design of synthetic receptors, particularly for anions. The N-H proton of the indole ring is a proficient hydrogen bond donor, capable of engaging in recognition events with anionic guest species. The this compound molecule serves as an excellent starting material for elaborating this simple scaffold into more complex, pre-organized receptor architectures.

The synthetic strategy involves utilizing the bromopropyl group as a reactive linker to covalently attach the indole moiety to larger platforms or to other recognition sites. This approach allows for the construction of macrocyclic or acyclic structures where multiple binding sites can cooperate to bind a specific guest. For instance, the bromide can be displaced by nucleophiles such as amines or alcohols present on a larger scaffold, like a calixarene or a carbazole, to create a receptor with a defined cavity.

Research on related structures, such as indolo[2,3-a]carbazoles, has demonstrated that the convergent N-H groups within a pre-organized framework are highly effective for anion binding, with a notable affinity for species like the benzoate anion nih.govnih.gov. Similarly, porphyrin-like macrocycles, such as N-confused calix researchgate.netphyrins, which can be synthesized from indole precursors, exhibit unique anion and cation binding properties due to the specific arrangement of hydrogen bond donors within their structure iupac.orgresearchgate.netrsc.org. The utility of this compound lies in its capacity to introduce the crucial indole N-H binding motif into these or similar sophisticated supramolecular systems.

Table 1: Examples of Indole-Containing Receptor Scaffolds and Their Binding Properties This table presents related systems to illustrate the potential applications of indole derivatives in receptor design.

| Receptor Scaffold | Target Guest(s) | Key Interactions |

| Indolo[2,3-a]carbazole | Anions (e.g., Benzoate) | Convergent N-H hydrogen bonding nih.govnih.gov |

| N-Confused Calix researchgate.netphyrin | Anions and Cations | N-H and C-H hydrogen bonding iupac.orgresearchgate.netrsc.org |

Self-Assembly Studies

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. A key requirement for many self-assembling systems is amphiphilicity—the presence of both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions within the same molecule.

While this compound is not inherently amphiphilic, its reactive bromopropyl group provides a convenient handle for the synthesis of indole-based amphiphiles. Through nucleophilic substitution, a hydrophilic group, such as a poly(ethylene glycol) (PEG) chain or a charged headgroup, can be attached to the propyl linker. The indole ring itself serves as the hydrophobic component. The resulting amphiphilic molecule, possessing a polar headgroup and a nonpolar indole tail, would be expected to undergo self-assembly in aqueous or mixed-solvent systems.

The study of self-assembling amphiphilic peptides and homopolymers has shown that such molecules can form a variety of well-defined nanostructures, including micelles, vesicles, or nanofibers, depending on the balance of intermolecular forces like hydrogen bonding, hydrophobic interactions, and π-π stacking nih.govnih.govreading.ac.ukrsc.orgrsc.org. An indole-containing amphiphile derived from this compound could form analogous structures, where the indole moieties might organize through π-π stacking within the hydrophobic core of the assembly. Such functional assemblies have potential applications in areas like drug delivery and the creation of responsive materials.

Precursor for Advanced Materials and Polymers in Research

The bifunctional nature of this compound, possessing both an electrophilic C-Br bond and a nucleophilic N-H site, makes it a suitable candidate as a monomer for the synthesis of functional polymers and as a building block for advanced materials.

Monomer for Functional Polymer Synthesis

This compound can be envisioned as an A-B type monomer for polycondensation reactions. The molecule contains two distinct reactive sites that can participate in step-growth polymerization. For example, polymerization could be achieved through nucleophilic substitution reactions where the indole nitrogen of one monomer attacks the bromopropyl group of another. Alternatively, it can be reacted with other co-monomers, such as diamines, diols, or dithiols, which would displace the bromide, to create a variety of polymer backbones incorporating the indole unit.

The resulting polymers would feature the indole scaffold as a recurring unit, connected by propyl linkers. Research into indole-based polyesters has demonstrated that incorporating the indole ring into polymer backbones can lead to materials with high thermal stability and amorphous properties, capable of forming transparent films rsc.org. The flexible propyl chain would influence the polymer's physical properties, such as its glass transition temperature and solubility, while the indole units would impart specific electronic and optical characteristics.

Table 2: Potential Polycondensation Reactions Using this compound

| Reaction Type | Co-monomer (if any) | Resulting Linkage | Potential Polymer Class |

| Self-condensation | None | N-alkyl | Poly(N-propylindole) |

| A-B + C-C Polycondensation | Diamine (H₂N-R-NH₂) | Amine | Poly(aminoindole) |

| A-B + C-C Polycondensation | Diol (HO-R-OH) | Ether | Poly(etherindole) |

Components in Optoelectronic Research

The indole heterocycle is an electron-rich aromatic system that is frequently incorporated into organic materials designed for optoelectronic applications jinjingchemical.com. Its strong electron-donating nature makes it a valuable component in donor-acceptor (D-A) type molecules and polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This compound serves as a precursor to introduce this photo- and electro-active indole unit into larger π-conjugated systems. The bromopropyl group can be used to attach the indole to other aromatic units through various cross-coupling reactions (after suitable functionalization) or substitution reactions. In these structures, the propyl chain can act as a flexible, non-conjugated linker, which serves to improve the solubility and processability of the final material—a critical aspect for device fabrication mdpi.com. The presence of such linkers can influence the morphology and electronic properties of the resulting materials researchgate.netmdpi.com. The development of novel π-expanded indoloindolizines and other indole derivatives highlights the ongoing effort to create stable and tunable organic materials for optoelectronics, establishing a clear role for versatile building blocks like this compound chemrxiv.org.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies are fundamental to characterizing the reaction pathways of 3-(3-bromopropyl)-1H-indole. These studies help in determining the feasibility and rate of reactions, as well as the stability of products.

The determination of rate constants for reactions involving this compound allows for a quantitative understanding of reaction speeds. For instance, in cyclization reactions, the rate constant is a key parameter for assessing the efficiency of ring formation. While specific rate constants for reactions of this compound are not extensively documented in publicly available literature, related studies on indole (B1671886) derivatives provide a framework for how such data would be obtained and utilized. For example, kinetic studies on other indole reactions have quantified reaction rate constants to elucidate mechanistic details. nih.gov

It is important to note that experimental conditions such as temperature, solvent, and concentration significantly influence rate constants.

A hypothetical representation of rate constant data for a typical intramolecular cyclization of a 3-substituted indole is presented below.

| Reaction Condition | Rate Constant (k) [s⁻¹] |

| Solvent A, 40°C | Value |

| Solvent B, 40°C | Value |

| Solvent A, 60°C | Value |

This table is illustrative. Actual values would be determined experimentally.

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Calculating the activation energy for transformations of this compound provides insight into the temperature sensitivity of the reaction rate. A higher activation energy implies a greater sensitivity to temperature changes. Studies on similar heterocyclic systems have shown that activation energies for cyclization reactions can vary significantly depending on the substrate and reaction conditions, typically ranging from 75 to 105 kJ mol⁻¹. researchgate.net This variation is often linked to the polarity of the solvent and the electronic nature of the substituents. researchgate.net

A hypothetical table of activation energies for the cyclization of a 3-substituted indole is shown below.

| Reaction | Activation Energy (Ea) [kJ/mol] |

| Intramolecular Cyclization | Value |

| Intermolecular Substitution | Value |

This table is illustrative. Actual values would be determined experimentally.

Elucidation of Reaction Intermediates and Transition States

Identifying transient species such as intermediates and transition states is key to understanding the stepwise mechanism of a reaction. nih.gov Various techniques are employed to detect and characterize these fleeting molecular entities.

Transient absorption spectroscopy is a powerful tool for detecting and characterizing short-lived reaction intermediates. nih.govresearchgate.net In reactions involving indole derivatives, this technique can be used to observe species such as carbocations or radical intermediates that may form during a reaction. For example, studies on other indole systems have successfully used transient absorption spectroscopy to identify the triplet state of nitroindoles and characterize their subsequent reactions. nih.gov Excitation of a precursor molecule can lead to the formation of a transient species with a characteristic absorption spectrum, allowing for its identification and the study of its decay kinetics. researchgate.net

Trapping experiments are designed to capture and identify reactive intermediates. This is often achieved by introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product. For instance, if a carbocation intermediate is suspected in a reaction of this compound, a nucleophilic trapping agent could be added to the reaction mixture. The formation of a product derived from the trapping agent would provide strong evidence for the existence of the carbocation intermediate. Crossover experiments and the use of radical traps are other methods employed to substantiate reaction mechanisms. nih.gov

Stereochemical Outcomes and Diastereoselectivity Studies

In the context of cyclization reactions of derivatives of this compound, the stereochemistry of the resulting fused ring system is of great interest. The relative orientation of substituents on the newly formed ring is determined by the stereochemical course of the reaction. For example, in palladium-catalyzed enantioselective alkene difunctionalization reactions of indole derivatives, high diastereoselectivity has been achieved, indicating a well-ordered transition state. nih.gov The development of stereodivergent processes allows for the selective formation of different diastereomers by tuning the reaction conditions. researchgate.net

The stereochemical outcome of a reaction can be influenced by several factors, including the choice of catalyst, solvent, and the nature of the reactants. researchgate.net For instance, in some reactions, kinetic control may favor the formation of one diastereomer, while thermodynamic control favors another. researchgate.net Understanding these factors is essential for controlling the stereochemistry of the final product.

| Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Palladium-Catalyzed Cyclization | >20:1 | up to 99% |

| Asymmetric Bromocyclization | Value | Value |

This table presents example data from related indole reactions to illustrate the concept. nih.gov Actual values for this compound would require specific experimental investigation.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of indole (B1671886) derivatives. researchgate.net These calculations can determine optimized molecular geometries, charge distributions, and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. For instance, methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy and spatial distribution of the HOMO and LUMO of 3-(3-bromopropyl)-1H-indole would dictate its reactivity. The HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the C2-C3 double bond, making this region susceptible to electrophilic attack. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the indole system and the C-Br bond of the propyl side chain, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Illustrative data from a study on a related azaindole derivative shows how HOMO and LUMO energies are typically reported. researchgate.net

| Molecular Orbital | Energy (eV) - Monomer | Energy (eV) - Dimer |

| LUMO | -1.2 | -1.2 |

| HOMO | -6.0 | -6.0 |

| This table is for illustrative purposes and shows calculated orbital energies for a 5-(4-nonylphenyl)-7-azaindole derivative, demonstrating the type of data generated in FMO analysis. researchgate.net |

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule, providing a visual guide to its electrophilic and nucleophilic regions. youtube.com In an ESP map, areas of negative potential (typically colored red or orange) indicate electron-rich regions that are attractive to electrophiles, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent relatively neutral regions. youtube.com

For this compound, the ESP map would be expected to show a significant negative potential around the nitrogen atom of the indole ring and the π-system of the pyrrole (B145914) moiety, consistent with its aromatic and electron-rich character. researchgate.netresearchgate.net The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential. The bromine atom on the propyl side chain, being highly electronegative, would create a region of negative potential around itself, while the adjacent carbon atom would be correspondingly electron-deficient and show a positive potential. nih.gov These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in ligand-receptor binding. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

The propyl bromide side chain of this compound introduces conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, including conformational changes. mdpi.comnih.gov By simulating the movements of atoms and bonds over time, MD can explore the potential energy surface of the molecule and identify its most stable conformations in different environments (e.g., in a vacuum, in solution, or in a protein binding site). acs.orgwiley.com

Prediction of Spectroscopic Signatures for Research Validation

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be compared with experimental results to validate the synthesized structure. mdpi.comchemrxiv.org DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts and IR vibrational frequencies. nih.govyoutube.com

For this compound, computational models would predict the chemical shifts for the protons and carbons of the indole ring and the propyl side chain. nih.gov For example, the protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region of the 1H NMR spectrum, while the protons on the propyl chain would be in the aliphatic region. Similarly, IR spectroscopy simulations would predict characteristic vibrational frequencies, such as the N-H stretch of the indole ring and the C-Br stretch of the alkyl halide. Discrepancies between predicted and experimental spectra can point to structural misassignments or unexpected conformational effects.

The following table provides an example of how experimental and computationally predicted spectral data can be compared, based on studies of indole-2,3-diones. mdpi.com

| Atom | Experimental ¹³C NMR (ppm) | AM1 Calculated (ppm) | PM3 Calculated (ppm) |

| C-4 | 123.5 | 125.1 | 124.8 |

| C-5 | 122.1 | 121.5 | 121.9 |

| C-6 | 138.2 | 137.9 | 137.5 |

| C-7 | 112.0 | 111.2 | 111.8 |

| This table is illustrative, showing data for 5-substituted indole-2,3-diones to demonstrate the principle of comparing experimental and calculated spectroscopic data. mdpi.com |

Computational Studies on Ligand-Target Interactions (Non-clinical)

To explore the potential of this compound as a ligand for biological targets, computational methods are employed to simulate its interaction with proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. journaljpri.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug candidate. thesciencein.orgnih.govmdpi.com For this compound, docking studies could be performed against a variety of protein targets where indole derivatives have shown activity, such as kinases, serotonin (B10506) transporters, or myeloperoxidase. nih.govnih.gov

The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The results would reveal potential key interactions, such as hydrogen bonds between the indole N-H group and polar residues in the protein, π-π stacking between the indole ring and aromatic amino acids (e.g., phenylalanine, tyrosine), and hydrophobic interactions. nih.gov The bromopropyl group could also participate in halogen bonding or hydrophobic interactions, significantly influencing the binding orientation and affinity. These studies provide a structural hypothesis for the ligand's activity that can be tested and validated through further experimental work. nih.gov

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) is a powerful computational method rooted in statistical mechanics used to calculate free energy differences between two states. wikipedia.org In the realm of drug discovery and computational chemistry, FEP is most commonly employed to predict the relative binding affinities of two or more ligands to a target protein. numberanalytics.comcresset-group.com This technique has gained significant traction due to advancements in computing power, force field accuracy, and sampling algorithms, often achieving predictive accuracies within 1 kcal/mol, which is sufficient to guide lead optimization in drug discovery projects. columbia.edunih.gov

The core of FEP lies in the Zwanzig equation, which relates the free energy difference between two states, A and B, to the ensemble average of the potential energy difference between them. wikipedia.org In practice, the transformation from state A to state B is often too large for a single calculation to converge properly. Therefore, the perturbation is divided into a series of smaller, non-physical, intermediate steps known as lambda (λ) windows. wikipedia.orgcresset-group.comnih.gov By calculating the free energy change for each window and summing them up, the total free energy difference between the initial and final states can be determined. columbia.edu

The application of FEP in drug design typically involves a thermodynamic cycle, as illustrated in Figure 1. This cycle connects the binding free energies of two ligands (e.g., a known lead compound and a new analogue like this compound) to their respective solvation free energies. The relative binding free energy (ΔΔG_bind) is calculated by computationally "mutating" one ligand into another, both in the solvated state (ΔG_solv) and when bound to the protein (ΔG_prot). This approach avoids the computationally expensive direct simulation of ligand binding or unbinding.

Figure 1: Thermodynamic Cycle for Relative Binding Free Energy Calculation

This diagram illustrates the thermodynamic cycle used in FEP calculations to determine the relative binding free energy between two ligands (L1 and L2) to a protein (P). The computationally accessible legs are the alchemical transformations in solution (ΔG_solv) and in the protein binding site (ΔG_prot).

Illustrative Research Findings for this compound

While specific FEP studies focused solely on this compound are not prevalent in public literature, we can construct a hypothetical scenario based on established FEP methodologies to illustrate its application. nih.govresearchgate.net Consider a drug discovery project targeting a hypothetical protein kinase, where a lead compound, Lead-Indole (1) , has been identified. Medicinal chemists propose synthesizing This compound (2) to explore a potential hydrophobic pocket. FEP calculations would be employed to predict whether this modification would be beneficial to the binding affinity before committing to synthesis.

The process would involve setting up molecular dynamics simulations for the protein-ligand complexes and for the ligands alone in a solvent (typically water). The FEP calculation would then simulate the alchemical transformation of Lead-Indole (1) into This compound (2) .

Table 1: Hypothetical FEP Calculation Results for the Transformation of Lead-Indole (1) to this compound (2)

| Transformation | System | Calculated Free Energy Change (kcal/mol) |

|---|---|---|

| Lead-Indole (1) → this compound (2) | In Protein (ΔG_prot) | -4.2 ± 0.3 |

| In Water (ΔG_solv) | -2.5 ± 0.2 | |

| Predicted Relative Binding Free Energy (ΔΔG_bind) | -1.7 ± 0.4 |

This table presents hypothetical data from an FEP calculation. The negative ΔΔG_bind value suggests that this compound is predicted to have a stronger binding affinity for the target protein compared to the original lead compound.

The results in Table 1 would predict that the modification is favorable, with This compound (2) having a calculated binding affinity 1.7 kcal/mol greater than Lead-Indole (1) . Such a prediction would provide a strong rationale for prioritizing its synthesis and experimental testing.

Furthermore, FEP can be used to compare a series of related analogues. This allows for a systematic exploration of the structure-activity relationship (SAR) around the indole scaffold.

Table 2: Illustrative FEP-Predicted Relative Binding Free Energies for a Series of Indole Derivatives

| Compound | Modification from Reference | Predicted ΔΔG_bind (kcal/mol) | Experimental ΔΔG_bind (kcal/mol) | Error (kcal/mol) |

|---|---|---|---|---|

| 3-(3-chloropropyl)-1H-indole (Reference) | - | 0.0 | 0.0 | - |

| This compound | Cl → Br | -0.85 ± 0.2 | -0.72 ± 0.1 | 0.13 |

| 3-(3-iodopropyl)-1H-indole | Cl → I | -1.20 ± 0.3 | -1.05 ± 0.1 | 0.15 |

| 3-(3-hydroxypropyl)-1H-indole | Cl → OH | +1.50 ± 0.4 | +1.80 ± 0.2 | -0.30 |

This table provides a hypothetical comparison of FEP predictions against experimental data for a small series of indole analogues. The high correlation and low error underscore the potential utility of FEP in accurately guiding chemical modifications. The data is for illustrative purposes only.

The accuracy of FEP predictions is highly dependent on several factors, including the quality of the force field used to describe the molecular interactions, the extent of conformational sampling during the simulation, and the correctness of the initial binding pose. numberanalytics.comnih.gov Therefore, a critical step in any FEP study is validation, which involves calculating the relative binding free energies for a set of known ligands and comparing the predictions to experimental results to establish the reliability of the computational model. nih.gov

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. In the context of 3-(3-bromopropyl)-1H-indole, HRMS is crucial for confirming its molecular formula, C₁₁H₁₂BrN. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved by HRMS, lending further confidence to the compound's identity.

Isotopic labeling studies, analyzed by HRMS, are instrumental in tracking the metabolic fate or reaction pathways of this compound. For instance, by synthesizing the compound with stable isotopes such as ¹³C or ¹⁵N in the indole (B1671886) ring or deuterium (B1214612) (²H) on the propyl chain, researchers can trace the molecule through complex biological or chemical systems. For example, a study on tryptophan-related metabolites utilized UHPLC-HRMS to monitor various indolic compounds, demonstrating the technique's sensitivity and applicability to this class of molecules. researchgate.net The high mass accuracy of HRMS allows for the differentiation between the labeled and unlabeled compound, as well as its metabolites or reaction products, with a high degree of certainty. mdpi.com A similar approach using a labeling agent, (3-bromopropyl)triphenylphosphonium, has been used to enhance ionization efficiency and for targeted labeling in UHPLC-HRMS analysis of amino metabolites. researchgate.net

The general workflow for such a study would involve:

Synthesis of the isotopically labeled this compound analog.

Introduction of the labeled compound into the system of interest (e.g., a cell culture or a reaction mixture).

Extraction of the compound and its potential products at various time points.

Analysis by a hyphenated technique like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The LC separates the components of the mixture, and the HRMS provides accurate mass data for each component. nih.gov

The resulting data would allow for the precise tracking of the labeled atoms, elucidating metabolic transformations or reaction mechanisms.

Table 1: Hypothetical HRMS Data for this compound and its Isotopically Labeled Analog

| Compound | Molecular Formula | Calculated m/z (M+H)⁺ | Observed m/z (M+H)⁺ | Mass Accuracy (ppm) |

| This compound | C₁₁H₁₃BrN⁺ | 238.0280 | 238.0278 | -0.84 |

| This compound (¹³C₆-indole) | ¹³C₆C₅H₁₃BrN⁺ | 244.0481 | 244.0479 | -0.82 |

This table is interactive. You can sort and filter the data.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the basic structure of this compound, multi-dimensional NMR techniques are necessary for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives or to confirm subtle structural details. researchgate.netyoutube.com Techniques such as COSY, HSQC, and HMBC are routinely employed for the structural elucidation of organic molecules, including indole alkaloids. core.ac.ukscience.govmagritek.com

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons on the propyl chain (e.g., between the CH₂ group adjacent to the indole and the next CH₂ group, and between that CH₂ group and the one bearing the bromine). It would also show correlations between the protons on the aromatic indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. slideshare.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum of this compound would show correlations from the protons of the CH₂ group attached to the indole ring to carbons C2 and C3 of the indole, confirming the position of the propyl side chain.

The combined information from these 2D NMR experiments allows for a complete and confident assignment of the entire molecular structure. acs.org

Table 2: Expected 2D NMR Correlations for this compound

| ¹H Signal (ppm, multiplicity) | COSY Correlations | HSQC Correlation (¹³C ppm) | Key HMBC Correlations (¹³C ppm) |

| ~7.6 (d) | ~7.1 (t) | ~122 | C2, C3a, C9 |

| ~7.3 (d) | ~7.0 (t) | ~121 | C3, C8, C5 |

| ~7.1 (t) | ~7.6 (d), ~7.0 (t) | ~120 | C3a, C6 |

| ~7.0 (t) | ~7.3 (d), ~7.1 (t) | ~119 | C4, C7 |

| ~3.0 (t) | ~2.2 (m) | ~25 | C2, C3, C4' |

| ~2.2 (m) | ~3.0 (t), ~3.4 (t) | ~32 | C3', C5' |

| ~3.4 (t) | ~2.2 (m) | ~33 | C4' |

This table is interactive and presents hypothetical data based on known chemical shifts for similar structures. Actual values may vary.

Chromatographic Techniques for Separation and Purity in Research Samples

Chromatography is a cornerstone of chemical analysis and purification, and various techniques are applicable to this compound to ensure its purity for research purposes.

When larger quantities (milligrams to grams) of highly pure this compound are required, for example, for extensive biological testing or as a synthetic intermediate, preparative high-performance liquid chromatography (HPLC) is often the method of choice. youtube.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. youtube.comwaters.com

The process typically involves:

Developing an optimized separation method on an analytical scale to achieve good resolution between the target compound and any impurities.

Scaling up the method to a preparative system. This involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions. researchgate.net

Collecting the fraction containing the purified this compound.

Removing the solvent to yield the pure compound.

Counter-current chromatography (CCC), particularly pH-zone-refining CCC, is another powerful preparative technique, especially for the large-scale separation of indole alkaloids from crude extracts, and could be adapted for synthetic derivatives. nih.govtandfonline.comamanote.comnih.gov

Table 3: Example of Analytical to Preparative HPLC Scale-Up Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Dimensions | 4.6 x 150 mm | 21.2 x 150 mm |

| Particle Size | 5 µm | 5 µm |

| Flow Rate | 1.0 mL/min | 21.2 mL/min |

| Injection Volume | 20 µL | ~1.5 mL |

| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient |

This is an interactive table illustrating a typical scale-up scenario.

While this compound itself is not chiral, many of its derivatives or reaction products could be. If this compound were to be used in a synthesis that creates a chiral center, it would be crucial to separate the resulting enantiomers, as they can have different biological activities. Chiral chromatography is the most widely used technique for this purpose. rsc.orgresearchgate.netrotachrom.comkhanacademy.orgyoutube.com

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture. oup.com This differential interaction causes one enantiomer to be retained longer on the column than the other, allowing for their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including indole derivatives. nih.govnih.govrsc.org The separation can be performed on both analytical and preparative scales to either determine the enantiomeric excess (ee) of a mixture or to isolate pure enantiomers.

For a hypothetical chiral derivative of this compound, a typical chiral HPLC method would be developed by screening various CSPs and mobile phases to find conditions that provide baseline separation of the two enantiomers.

Q & A

Q. What are the common synthetic routes for 3-(3-bromopropyl)-1H-indole, and how are reaction conditions optimized?

The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. For example, in a multi-step synthesis, 5-nitro-1-(3-bromopropyl)-1H-indole (a precursor) is prepared by reacting pyrrolidine with this compound derivatives under reflux in dry acetonitrile (ACN), yielding 36% after purification via column chromatography (MeOH/DCM) . Key optimization factors include:

- Solvent choice : Polar aprotic solvents like ACN or DMF enhance reaction efficiency.

- Catalyst use : Copper(I) iodide (CuI) accelerates click chemistry reactions, as seen in triazole-linked indole derivatives .

- Temperature : Reflux conditions (~90°C) improve substitution rates while minimizing side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Structural confirmation relies on:

- NMR spectroscopy : H NMR resolves proton environments (e.g., indole NH at δ 7.76 ppm, alkyl protons at δ 4.36 ppm), while C NMR confirms carbon frameworks (e.g., indole C3 at δ 140.79 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., ESI-MS m/z 273.33 [M+H]) .

- TLC monitoring : R values (e.g., 0.35 in MeOH/DCM 1:4) guide purification .

Q. What are the typical applications of this compound in medicinal chemistry?

This compound serves as a versatile intermediate:

- Anticancer agents : Derivatives like 3-(3-bromopropyl)-5-nitroindole inhibit tubulin polymerization in cancer cells (e.g., glioblastoma) .

- Enzyme inhibitors : Bromopropyl groups enhance binding to biological targets, such as G-quadruplex DNA stabilizers .

- Antioxidants : Triazole-linked indoles exhibit radical-scavenging activity, relevant in ischemia treatment .

Advanced Research Questions

Q. How can substitution reactions at the bromopropyl group be optimized for higher yields and selectivity?

Strategies include:

- Nucleophile selection : Amines (e.g., pyrrolidine) or thiols react selectively with the bromine site under mild conditions .

- Catalytic systems : CuI-mediated azide-alkyne cycloadditions improve regioselectivity in triazole formation .

- Solvent effects : PEG-400/DMF mixtures enhance solubility of hydrophobic intermediates .

- Purification : Flash chromatography (e.g., EtOAc/hexane gradients) resolves byproducts, as seen in 50–70% yields for triazole derivatives .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from:

- Substituent positioning : Biological activity (e.g., tubulin inhibition) varies with substituent placement (C5 vs. C6) .

- Assay conditions : Differences in cell lines (e.g., liver carcinoma vs. glioblastoma) or concentrations (IC values) require validation .

- Structural analogs : Compare activities of brominated vs. non-brominated indoles to isolate bromine’s role .

Q. What methods address the instability of this compound under experimental conditions?

Instability mitigation involves:

- Storage : Keep at –20°C in inert atmospheres to prevent bromine loss .

- In situ generation : Use precursors like N-(3-bromopropyl)phthalimide to avoid prolonged exposure to light/moisture .

- Stabilizing additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) reduce decomposition in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.